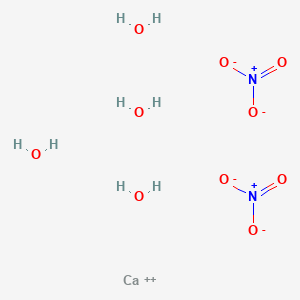
Calcium nitrate tetrahydrate
Cat. No. B083963
Key on ui cas rn:
13477-34-4
M. Wt: 121.11 g/mol
InChI Key: REOSNDLPOJLUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08246924B2
Procedure details


117.56 g of Calcium Nitrate tetra hydrate was dissolved in 250 ml of ethanol similarly 21.28 g of phosphorous pentoxide was dissolved in 250 ml of ethanol. The resulting solutions were mixed on complete dissolution of the salts and fed to an oil burner for combustion. The flue gases were directed into a stainless steel vessel containing water. After burning a powdered material was recovered form the water dried overnight at 100° C. and submitted for XRD (X-Ray Diffraction) analysis. The resulting XRD pattern is given in FIG. 3 and can be compared with that of the NIST standard HAP shown in FIG. 2. As indicated the burning of the ethanol solution having a molar Calcium to Phosphorous ratio of 1.67 resulted in the formation of HAP without further high temperature processing but peaks characteristic of TriCalcium Phosphate (TCP) and Calcium Oxide (CaO) are observed in the diffraction pattern.
Name
Calcium Nitrate tetra hydrate
Quantity
117.56 g
Type
reactant
Reaction Step One





Name

Name
Identifiers


|
REACTION_CXSMILES
|
O.O.O.O.[N+]([O-])([O-])=[O:6].[Ca+2:9].[N+]([O-])([O-])=O.[O:14]=[P:15]12[O:26]P3(OP(OP(O3)([O:22]1)=O)(=O)[O:16]2)=O.O>C(O)C>[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[Ca+2:9].[Ca+2:9].[Ca+2:9].[P:15]([O-:26])([O-:22])([O-:16])=[O:14].[O-2:6].[Ca+2:9] |f:0.1.2.3.4.5.6,10.11.12.13.14,15.16|
|
Inputs


Step One
|
Name
|
Calcium Nitrate tetra hydrate
|
|
Quantity
|
117.56 g
|
|
Type
|
reactant
|
|
Smiles
|
O.O.O.O.[N+](=O)([O-])[O-].[Ca+2].[N+](=O)([O-])[O-]
|
|
Name
|
|
|
Quantity
|
21.28 g
|
|
Type
|
reactant
|
|
Smiles
|
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
|
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
O
|
Step Three
|
Name
|
|
|
Quantity
|
250 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)O
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The resulting solutions were mixed on complete dissolution of the salts
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The flue gases were directed into a stainless steel vessel
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was recovered form the water
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
dried overnight at 100° C.
|
|
Duration
|
8 (± 8) h
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
P(=O)([O-])([O-])[O-].[Ca+2].[Ca+2].[Ca+2].P(=O)([O-])([O-])[O-]
|
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
[O-2].[Ca+2]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
